Methyl 4-amino-2-cyanobenzoate Methyl 4-amino-2-cyanobenzoate
Brand Name: Vulcanchem
CAS No.: 1628431-65-1
VCID: VC2833337
InChI: InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)N)C#N
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

Methyl 4-amino-2-cyanobenzoate

CAS No.: 1628431-65-1

Cat. No.: VC2833337

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-cyanobenzoate - 1628431-65-1

Specification

CAS No. 1628431-65-1
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name methyl 4-amino-2-cyanobenzoate
Standard InChI InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,11H2,1H3
Standard InChI Key NUXNORSXWRMRPH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)N)C#N
Canonical SMILES COC(=O)C1=C(C=C(C=C1)N)C#N

Introduction

Chemical Structure and Properties

Methyl 4-amino-2-cyanobenzoate is an aromatic compound featuring a benzoate ester backbone with two key functional groups: an amino group at the para (4) position and a cyano group at the ortho (2) position relative to the carboxylate functionality. This particular substitution pattern creates a unique electronic distribution across the molecule.

Basic Identification

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
Functional GroupsMethyl ester, amino group, cyano group
Position of SubstituentsAmino at C-4, cyano at C-2, ester at C-1

The molecular weight and formula are comparable to those of the isomeric compound methyl 2-amino-4-cyanobenzoate, which has a molecular weight of 176.17 g/mol and the same molecular formula .

Physical Properties

Based on structural similarities with related compounds, methyl 4-amino-2-cyanobenzoate likely exhibits the following physical characteristics:

PropertyEstimated Value
Physical StateCrystalline solid at room temperature
ColorWhite to off-white powder
SolubilityLikely soluble in organic solvents (chloroform, ethyl acetate); limited water solubility
Melting PointApproximately 70-90°C (estimated based on related compounds)

The physical properties are extrapolated from related structures such as methyl 4-cyanobenzoate, which appears as a white to off-white crystalline powder with low water solubility but good solubility in organic solvents like chloroform and ethyl acetate .

Structural Comparisons with Related Compounds

Understanding the properties of methyl 4-amino-2-cyanobenzoate requires examination of structurally related compounds with similar functional groups.

Comparison with Methyl 4-cyanobenzoate

Methyl 4-cyanobenzoate differs from the target compound by lacking the amino group and having the cyano group in the para position rather than the ortho position. It has the following established properties:

PropertyMethyl 4-cyanobenzoateMethyl 4-amino-2-cyanobenzoate (Estimated)
Molecular FormulaC₉H₇NO₂C₉H₈N₂O₂
Molecular Weight161.16 g/mol176.17 g/mol
Melting Point65-67°CLikely 70-90°C (estimated)
Boiling Point274.9°C at 760 mmHgLikely higher due to H-bonding from amino group
Density1.2±0.1 g/cm³Likely 1.1-1.3 g/cm³
FeatureMethyl 2-amino-4-cyanobenzoateMethyl 4-amino-2-cyanobenzoate
Amino Position2 (ortho)4 (para)
Cyano Position4 (para)2 (ortho)
Electronic EffectsAmino group directly influences ester groupAmino group has resonance with ring system
Molecular FormulaC₉H₈N₂O₂C₉H₈N₂O₂
CAS Number159847-83-3Not available in search results

The positional isomerism significantly impacts the electronic distribution in the molecule, potentially affecting reactivity patterns and physical properties .

Reaction StepReagents and Conditions
Starting Material4-amino-2-cyanobenzoic acid
Esterification AgentMethanol
CatalystSulfonic acid catalyst (e.g., monolith-SO₃H)
SolventToluene
Temperature80°C
Reaction Time24 hours
AtmosphereInert (argon)

This proposed synthesis is based on the successful esterification of carboxylic acids as demonstrated for methyl 4-cyanobenzoate, which achieved 100% yield under similar conditions .

Alternative Synthetic Approach

An alternative approach might involve the following steps:

  • Start with 4-amino-benzoic acid

  • Methylate to form methyl 4-aminobenzoate

  • Introduce the cyano group at the 2-position via selective cyanation

The first two steps of this approach are supported by the synthetic methodology for methyl 4-aminobenzoate, which involves reaction of 4-amino-benzoic acid with potassium carbonate in N,N-dimethyl acetamide, followed by addition of methyl salicylate .

Spectroscopic Characteristics

Spectroscopic MethodExpected Features
IR SpectroscopyStrong C≡N stretch (~2200-2240 cm⁻¹)
N-H stretching (~3300-3500 cm⁻¹, primary amine)
C=O stretch (~1710-1730 cm⁻¹, methyl ester)
¹H NMRMethyl ester protons (~3.8-3.9 ppm)
Aromatic protons (6.5-8.0 ppm)
Amino protons (broad singlet, ~4.0-4.5 ppm)
¹³C NMRCyano carbon (~115-120 ppm)
Carbonyl carbon (~165-170 ppm)
Aromatic carbons (110-150 ppm)
Methyl carbon (~50-55 ppm)
Mass SpectrometryMolecular ion peak at m/z 176
Fragment peaks corresponding to loss of -OCH₃ (m/z 145)

These spectroscopic predictions are based on general principles of organic spectroscopy and the known characteristics of similar aromatic compounds with cyano, amino, and ester functional groups.

Chemical Reactivity

Functional Group Reactivity

The reactivity of methyl 4-amino-2-cyanobenzoate is governed by its three main functional groups:

Functional GroupReactivity
Cyano (-C≡N)Potential hydrolysis to carboxylic acid or reduction to amine
Participation in cycloaddition reactions
Site for nucleophilic addition
Amino (-NH₂)Nucleophilic behavior in substitution reactions
Diazotization to form diazonium salts
Formation of amides via acylation
Methyl Ester (-CO₂CH₃)Hydrolysis to carboxylic acid
Transesterification with other alcohols
Reduction to aldehyde or alcohol

The presence of both electron-donating (amino) and electron-withdrawing (cyano and ester) groups creates a unique electronic environment that would influence reaction rates and selectivity.

Ring Reactivity

The substitution pattern on the aromatic ring would direct further electrophilic aromatic substitution reactions:

PositionDirecting EffectReactivity
C-3Influenced by ortho-cyano (deactivating) and para-amino (strongly activating)Moderate reactivity
C-5Influenced by ortho-amino (strongly activating) and meta-cyano (deactivating)Enhanced reactivity
C-6Influenced by meta-amino (activating) and meta-cyano (deactivating)Moderate reactivity
Application AreaPotential Use
Pharmaceutical IntermediatesBuilding block for more complex drug molecules
Functional Group ManipulationVersatile intermediate allowing selective transformations
Structure-Activity RelationshipsModel compound for studying effects of substituent positioning

Similar compounds like methyl 4-cyanobenzoate have been utilized as intermediates in pharmaceuticals, pesticides, and functional polymer development .

Materials Science Applications

The compound may also have relevance in materials science:

FieldPotential Application
Liquid CrystalsPrecursor for liquid crystal components due to rigid aromatic core
Polymer ChemistryMonomer for functional polymers with specific electronic properties
Dye ChemistryBuilding block for colorants due to extended conjugation

Methyl 4-cyanobenzoate, a related compound, has been identified as a useful intermediate in the development of liquid crystals and functional polymer monomers .

Safety AspectConsiderations
StorageStore in sealed containers at room temperature
CompatibilityKeep away from strong oxidizing agents
Personal ProtectionUse appropriate personal protective equipment including gloves and eye protection
EnvironmentalPrevent release to environment; dispose of according to local regulations

These recommendations are extrapolated from handling guidelines for methyl 4-cyanobenzoate, which requires sealed storage at room temperature .

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